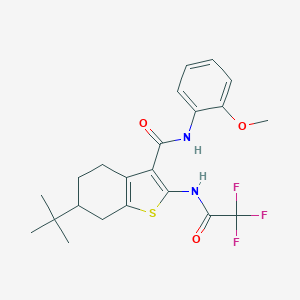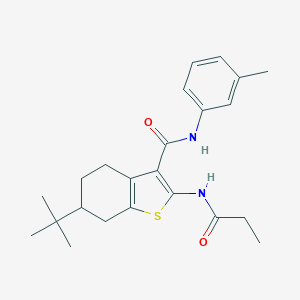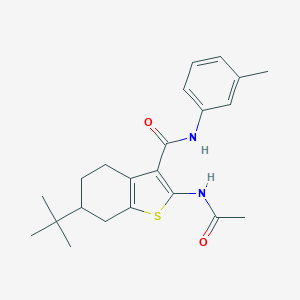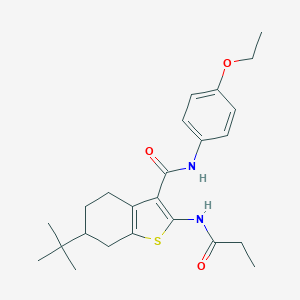![molecular formula C20H17ClN6O B289450 N'-[(E)-[4-CHLORO-3-METHYL-1-(PYRIDIN-2-YL)-6,7-DIHYDRO-1H-INDAZOL-5-YL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE](/img/structure/B289450.png)
N'-[(E)-[4-CHLORO-3-METHYL-1-(PYRIDIN-2-YL)-6,7-DIHYDRO-1H-INDAZOL-5-YL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including a pyridine ring, an indazole ring, and a hydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazole and isonicotinohydrazide. The key steps in the synthesis may involve:
Condensation Reaction: The condensation of 4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazole with isonicotinohydrazide under acidic or basic conditions to form the desired hydrazone derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The presence of chloro and pyridinyl groups allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
科学研究应用
N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用机制
The mechanism of action of N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
Similar Compounds
Chlorantraniliprole: A compound with a similar structure, known for its insecticidal properties.
Flubendiamide: Another related compound used as an insecticide.
Cyantraniliprole: A compound with similar chemical properties and applications in pest control.
Uniqueness
N’-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C20H17ClN6O |
|---|---|
分子量 |
392.8 g/mol |
IUPAC 名称 |
N-[(E)-(4-chloro-3-methyl-1-pyridin-2-yl-6,7-dihydroindazol-5-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17ClN6O/c1-13-18-16(27(26-13)17-4-2-3-9-23-17)6-5-15(19(18)21)12-24-25-20(28)14-7-10-22-11-8-14/h2-4,7-12H,5-6H2,1H3,(H,25,28)/b24-12+ |
InChI 键 |
OLVLEBOWAULEJY-WYMPLXKRSA-N |
SMILES |
CC1=NN(C2=C1C(=C(CC2)C=NNC(=O)C3=CC=NC=C3)Cl)C4=CC=CC=N4 |
手性 SMILES |
CC1=NN(C2=C1C(=C(CC2)/C=N/NC(=O)C3=CC=NC=C3)Cl)C4=CC=CC=N4 |
规范 SMILES |
CC1=NN(C2=C1C(=C(CC2)C=NNC(=O)C3=CC=NC=C3)Cl)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289368.png)
![Ethyl 4-[({2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289371.png)
![Methyl 2-[({6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289373.png)
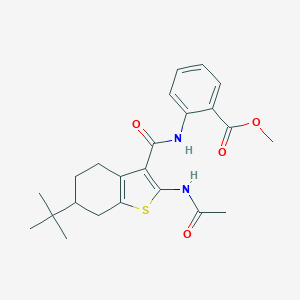
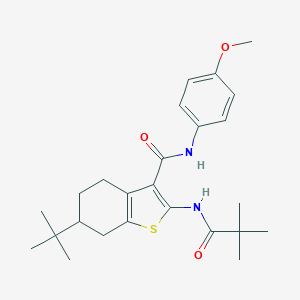
![3-({6-TERT-BUTYL-3-[(2-CHLOROPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B289377.png)
![N-[6-tert-butyl-3-[(2-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide](/img/structure/B289378.png)
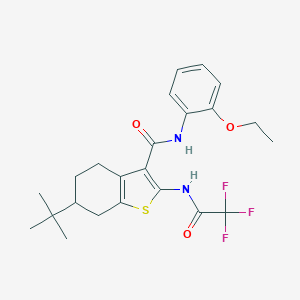

![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
